molecular formula C10H10BrF3O2 B1485856 1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene CAS No. 1859474-94-4

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene

Cat. No. B1485856
CAS RN: 1859474-94-4
M. Wt: 299.08 g/mol
InChI Key: CUTHUWKSYNYYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene (1-B3-2ME-5TFMB) is an organic compound that is widely studied in the scientific community due to its unique chemical and physical properties. It is a member of the benzene family and can be used in a variety of applications, from synthesis to biochemistry.

Scientific Research Applications

Ring Expansion and Alumacyclonona Synthesis

One application involves the treatment of tetraethylalumole with 3-hexyne, leading to the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This process demonstrates the compound's role in facilitating ring expansion and the formation of complex cyclic structures, offering insights into aluminum-carbon bond chemistry and potential applications in material synthesis and organometallic chemistry (Agou et al., 2015).

Sterically Protected Phosphorus Compounds

Another significant application is the preparation of sterically hindered bromobenzene derivatives for stabilizing low-coordinate phosphorus compounds. This highlights the compound's utility in creating protective groups that facilitate the study and utilization of reactive phosphorus species, which are relevant in the development of phosphorus-based ligands and materials (Yoshifuji et al., 1993).

Halogenated Methoxybenzenes in Environmental Studies

The study of bromochloromethoxybenzenes in the marine troposphere provides insight into the environmental distribution and potential sources of halogenated organic compounds. Such research underscores the compound's relevance in environmental chemistry, particularly in understanding the biogenic and anthropogenic origins of organohalogens (Führer & Ballschmiter, 1998).

Polyether Synthesis

The compound also finds applications in the synthesis of hyperbranched polyethers through self-condensation processes. This highlights its role in polymer chemistry, where it serves as a building block for creating polymers with potential applications in materials science, coatings, and adhesives (Uhrich et al., 1992).

Antioxidant Activity Studies

Research on naturally occurring bromophenols from marine algae demonstrates the compound's potential in contributing to the discovery and development of natural antioxidants. This is relevant in food science, pharmacology, and the development of natural preservatives and health supplements (Li et al., 2011).

properties

IUPAC Name

1-bromo-3-(2-methoxyethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-15-2-3-16-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTHUWKSYNYYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(2-methoxyethoxy)-5-trifluoromethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.